Ethyl 4-fluoro-8-(2-oxo-1,2-dihydropyridin-3-yl)-6H-furo[2,3-e]indole-7-carboxylate
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Overview
Description
Ethyl 4-fluoro-8-(2-oxo-1,2-dihydropyridin-3-yl)-6H-furo[2,3-e]indole-7-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of Ethyl 4-fluoro-8-(2-oxo-1,2-dihydropyridin-3-yl)-6H-furo[2,3-e]indole-7-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include phenylhydrazine hydrochloride, methanesulfonic acid, and various catalysts . Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Chemical Reactions Analysis
Ethyl 4-fluoro-8-(2-oxo-1,2-dihydropyridin-3-yl)-6H-furo[2,3-e]indole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-fluoro-8-(2-oxo-1,2-dihydropyridin-3-yl)-6H-furo[2,3-e]indole-7-carboxylate involves its interaction with specific molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can lead to the modulation of enzyme activity, inhibition of cell proliferation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide These compounds share structural similarities but differ in their specific functional groups and biological activities . Ethyl 4-fluoro-8-(2-oxo-1,2-dihydropyridin-3-yl)-6H-furo[2,3-e]indole-7-carboxylate stands out due to its unique combination of the furo[2,3-e] ring system and the ethyl ester group, which may confer distinct properties and applications.
Properties
Molecular Formula |
C18H13FN2O4 |
---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
ethyl 4-fluoro-8-(2-oxo-1H-pyridin-3-yl)-6H-furo[2,3-e]indole-7-carboxylate |
InChI |
InChI=1S/C18H13FN2O4/c1-2-24-18(23)15-13(10-4-3-6-20-17(10)22)14-12(21-15)8-11(19)9-5-7-25-16(9)14/h3-8,21H,2H2,1H3,(H,20,22) |
InChI Key |
KAWBBVQBALPGKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C3C(=C(C=C2N1)F)C=CO3)C4=CC=CNC4=O |
Origin of Product |
United States |
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